2-Hydroxyhexanedioic Acid Disodium Salt
Description
Properties
Molecular Formula |
C₆H₈Na₂O₅ |
|---|---|
Molecular Weight |
206.1 |
Synonyms |
2-Hydroxy-hexanedioic Acid, ; 2,3,4-Trideoxyhexaric Acid; 2-Hydroxyadipic Acid Disodium Salt; 2-Hydroxyhexanedioic Acid; DL-2-Hydroxyadipic Acid Disodium Salt; α-Hydroxyadipic Acid Disodium Salt |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for Chemical Synthesis of 2-Hydroxyhexanedioic Acid
The chemical synthesis of 2-hydroxyhexanedioic acid can be approached through both conventional organic chemistry and modern enzymatic methods. These strategies offer different advantages in terms of yield, purity, and stereocontrol.
Conventional Organic Synthesis Routes
Conventional organic synthesis provides several pathways to α-hydroxy acids like 2-hydroxyhexanedioic acid. One common approach is the hydrolysis of an α-halocarboxylic acid. wikipedia.org This would involve the synthesis of 2-bromohexanedioic acid, followed by nucleophilic substitution with a hydroxide (B78521) ion.
Another established method is the cyanohydrin synthesis. This route would start with a suitable aldehyde-ester, which reacts with hydrogen cyanide to form a cyanohydrin. Subsequent hydrolysis of the nitrile group under acidic conditions yields the α-hydroxy carboxylic acid. wikipedia.org
Furthermore, the oxidation of 1,6-hexanediol (B165255) is a known route to produce adipic acid and could potentially be adapted to yield 2-hydroxyhexanedioic acid by employing specific oxidizing agents and reaction conditions that favor hydroxylation at the C-2 position. rsc.org
Enzymatic Synthesis Approaches
Enzymatic synthesis offers a green and highly selective alternative for producing 2-hydroxyhexanedioic acid. Biocatalysis, utilizing whole-cell systems or isolated enzymes, can provide high yields and enantiomeric purity under mild reaction conditions. google.com
One notable approach involves the use of recombinant Escherichia coli to produce 2-hydroxyadipate (a synonym for 2-hydroxyhexanedioic acid). In one study, a biosynthetic pathway was constructed in E. coli, leading to the production of 11.1 g/L of 2-hydroxyadipate in 5 L bioreactors. This method highlights the potential for microbial fermentation to become a key industrial production strategy.
Various oxidoreductase enzymes are also being explored for their ability to catalyze the hydroxylation of dicarboxylic acids or related precursors. acs.org These enzymes offer the potential for direct and selective introduction of a hydroxyl group at the C-2 position of a C6 dicarboxylic acid backbone.
Conversion Pathways to the Disodium (B8443419) Salt
The conversion of 2-hydroxyhexanedioic acid to its disodium salt is a straightforward acid-base neutralization reaction. This process is typically carried out by dissolving the free acid in a suitable solvent, usually water, and treating it with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium carbonate. google.com
The general reaction is as follows: HOOC-CH(OH)-(CH₂)₃-COOH + 2 NaOH → NaOOC-CH(OH)-(CH₂)₃-COONa + 2 H₂O
The disodium salt can then be isolated by evaporation of the solvent. The purity of the final product can be ensured by using high-purity reagents and controlling the reaction stoichiometry. Commercial suppliers offer the DL-2-Hydroxyadipic Acid Disodium Salt, indicating the established nature of this conversion. acs.orgscbt.com
Enantioselective Synthesis of 2-Hydroxyhexanedioic Acid Isomers
The synthesis of specific enantiomers of 2-hydroxyhexanedioic acid, namely (2R)-2-hydroxyhexanedioic acid and (2S)-2-hydroxyhexanedioic acid, is of significant interest due to the distinct biological activities often associated with different stereoisomers. researchgate.netnih.govacs.org
Biocatalytic methods are particularly well-suited for enantioselective synthesis. Chiral α-hydroxy acids can be produced from their corresponding α-amino acids via diazotization with retention of stereochemistry. acs.org While not specifically detailed for 2-aminoadipic acid to 2-hydroxyhexanedioic acid, this is a general and efficient method.
Enzymatic resolution is another powerful technique. This can involve the use of lipases or other hydrolases that selectively act on one enantiomer of a racemic mixture of a 2-hydroxyhexanedioic acid derivative, allowing for the separation of the isomers. Biotransformations using various microorganisms can also achieve stereoselective production. nih.gov
Furthermore, asymmetric synthesis using chiral catalysts or auxiliaries is a common strategy in organic chemistry to produce enantiomerically pure compounds. rsc.orgacs.org These methods involve the use of a chiral molecule to direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
Industrial-Scale Synthesis Routes and Process Optimization
The industrial-scale synthesis of 2-hydroxyhexanedioic acid is still an area of active development. While laboratory-scale syntheses are well-documented, scaling up these processes presents challenges in terms of cost, efficiency, and sustainability.
The enzymatic route using engineered microorganisms shows significant promise for industrial production. The reported production of 11.1 g/L of 2-hydroxyadipate in a 5 L bioreactor is a significant step towards a viable industrial process. Process optimization for such a fermentation would involve fine-tuning parameters such as microbial strain, nutrient feed, pH, temperature, and aeration to maximize yield and productivity. Downstream processing to isolate and purify the product is also a critical consideration for industrial-scale operations.
For conventional chemical synthesis, process optimization would focus on improving reaction yields, reducing the use of hazardous reagents, and developing efficient purification methods. Continuous flow chemistry is an emerging technology that could offer advantages for the industrial production of specialty chemicals like 2-hydroxyhexanedioic acid by providing better control over reaction parameters and improving safety.
Derivatization from Adipic Acid and Related Compounds
2-Hydroxyhexanedioic acid is closely related to adipic acid, a major industrial chemical. One of the key synthetic connections is the role of 2-hydroxyadipate as an intermediate in the biosynthesis of adipic acid. acs.org This suggests that biocatalytic routes starting from precursors to adipic acid could be engineered to accumulate 2-hydroxyhexanedioic acid.
Direct chemical derivatization from adipic acid would likely involve the selective α-hydroxylation of the dicarboxylic acid. This is a challenging chemical transformation, but advances in catalytic C-H activation could provide a future pathway.
Alternatively, precursors to adipic acid in various synthetic pathways could be diverted to produce 2-hydroxyhexanedioic acid. For example, in the oxidation of 1,6-hexanediol, modification of the catalytic system could potentially favor the formation of the hydroxylated dicarboxylic acid over complete oxidation to adipic acid. nih.gov
Biochemical and Metabolic Intermediary Roles
Involvement in Metabolic Pathways and Cycles
2-Hydroxyhexanedioic acid, also known as 2-hydroxyadipic acid, is primarily recognized as an intermediate in the catabolic pathways of the essential amino acids L-lysine and L-tryptophan, as well as hydroxy-L-lysine. nih.govhmdb.cacaymanchem.com It is not a central component of major metabolic cycles like the citric acid (Krebs) cycle, but rather emerges as a byproduct when the normal flow of these amino acid degradation pathways is disrupted.
The metabolic journey to 2-hydroxyhexanedioic acid begins with the breakdown of lysine, hydroxylysine, and tryptophan, which converge to form a key intermediate: 2-ketoadipic acid (also known as α-ketoadipic acid). nih.govhmdb.ca Under normal physiological conditions, 2-ketoadipic acid is further metabolized. However, under certain metabolic disturbances, 2-ketoadipic acid can be alternatively reduced to form 2-hydroxyhexanedioic acid. nih.govwikipedia.orgmedchemexpress.com
While not a primary energy-yielding substrate, its formation and subsequent accumulation are indicative of specific metabolic dysfunctions. It is classified as a medium-chain fatty acid and a dicarboxylic acid. hmdb.canih.gov
Accumulation and Excretion as a Biomarker in Metabolic Perturbations
The presence of elevated levels of 2-hydroxyhexanedioic acid in urine and blood is a significant biomarker for certain inborn errors of metabolism. hmdb.cacaymanchem.com Its role as a diagnostic marker is particularly prominent in the context of 2-ketoadipic dehydrogenase deficiency.
Role in 2-Ketoadipic Dehydrogenase Deficiency Contexts
2-Ketoadipic dehydrogenase deficiency, also known as 2-ketoadipic aciduria or 2-oxoadipic aciduria, is an autosomal recessive metabolic disorder. nih.govhmdb.cacaymanchem.com This condition is characterized by the impaired activity of the 2-ketoadipic dehydrogenase complex, a crucial enzyme in the catabolism of lysine, hydroxylysine, and tryptophan. nih.gov A deficiency in this enzyme leads to the accumulation of its substrate, 2-ketoadipic acid. nih.govnih.gov The excess 2-ketoadipic acid is then shunted into an alternative metabolic route, where it is reduced to 2-hydroxyhexanedioic acid. nih.gov Consequently, individuals with 2-ketoadipic dehydrogenase deficiency exhibit significantly increased urinary excretion of 2-hydroxyhexanedioic acid, along with 2-ketoadipic acid and 2-aminoadipic acid. nih.govhmdb.ca
Mechanisms of Metabolic Dysregulation Leading to Compound Accumulation
The primary mechanism leading to the accumulation of 2-hydroxyhexanedioic acid is a genetic defect in the DHTKD1 gene. nih.govwikipedia.orgtandfonline.com This gene encodes a crucial component of the 2-ketoadipic dehydrogenase complex. wikipedia.orgtandfonline.com Mutations in DHTKD1 result in a dysfunctional enzyme complex, creating a metabolic block. nih.govtandfonline.com This blockage prevents the normal conversion of 2-ketoadipic acid to glutaryl-CoA, a subsequent intermediate in the amino acid degradation pathway. tandfonline.com
The resulting buildup of 2-ketoadipic acid drives the equilibrium of a reversible reaction catalyzed by a reductase enzyme towards the formation of 2-hydroxyhexanedioic acid. The body then excretes this excess, otherwise minor, metabolite in the urine. Chronically high levels of 2-hydroxyhexanedioic acid can act as an acidogen and a metabotoxin, contributing to metabolic acidosis. hmdb.canih.gov
Interrelationships with Allied Metabolites (e.g., 2-Ketoadipic Acid, 2-Aminoadipic Acid)
The metabolic significance of 2-hydroxyhexanedioic acid is intrinsically linked to its precursors, 2-ketoadipic acid and 2-aminoadipic acid. In the catabolic pathway of lysine, 2-aminoadipic acid is converted to 2-ketoadipic acid. nih.gov As previously mentioned, in the presence of a deficient 2-ketoadipic dehydrogenase, both 2-ketoadipic acid and its precursor, 2-aminoadipic acid, accumulate alongside 2-hydroxyhexanedioic acid. nih.govhmdb.ca Therefore, the simultaneous elevation of these three metabolites in biological fluids is a characteristic biochemical signature of 2-ketoadipic aciduria. hmdb.ca
Key Metabolites in 2-Ketoadipic Dehydrogenase Deficiency
| Metabolite | Role in Pathway | Status in Deficiency |
|---|---|---|
| 2-Aminoadipic Acid | Precursor to 2-Ketoadipic Acid | Accumulates |
| 2-Ketoadipic Acid | Direct precursor to 2-Hydroxyhexanedioic Acid and substrate for the deficient enzyme | Accumulates |
| 2-Hydroxyhexanedioic Acid | Reduction product of 2-Ketoadipic Acid | Accumulates and is excreted |
Analogies to 2-Hydroxyglutarate in Metabolic Regulation
An interesting parallel can be drawn between 2-hydroxyhexanedioic acid and another "oncometabolite," 2-hydroxyglutarate. 2-Hydroxyglutarate is structurally similar to the Krebs cycle intermediate α-ketoglutarate (2-oxoglutarate). In certain cancers with mutations in the isocitrate dehydrogenase (IDH) enzyme, α-ketoglutarate is converted to 2-hydroxyglutarate. The accumulation of 2-hydroxyglutarate can competitively inhibit α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic and metabolic dysregulation that contributes to tumorigenesis.
Similarly, 2-hydroxyhexanedioic acid is the 2-hydroxy derivative of 2-ketoadipic acid. While not as extensively studied as 2-hydroxyglutarate, the accumulation of 2-hydroxyhexanedioic acid in metabolic disorders suggests a potential for it to interfere with normal metabolic processes. Both are 2-hydroxy acids that build up due to enzymatic defects and are considered metabolic toxins at high concentrations. hmdb.canih.gov The accumulation of 2-hydroxyglutarate has been shown to impact cellular redox homeostasis and energy metabolism, and it is plausible that 2-hydroxyhexanedioic acid could exert similar effects, although this requires further investigation. nih.gov
Biotransformation Pathways and Enzymes
The primary biotransformation pathway leading to the formation of 2-hydroxyhexanedioic acid is the reduction of 2-ketoadipic acid. This reaction is catalyzed by a reductase enzyme, likely a member of the dehydrogenase family, although the specific human enzyme has not been definitively identified in all contexts.
The subsequent metabolic fate of 2-hydroxyhexanedioic acid is not well-elucidated in humans. It is largely considered a metabolic end-product that is excreted in the urine when it accumulates. However, research in microbial systems for the biosynthesis of adipic acid (the six-carbon dicarboxylic acid corresponding to hexanedioic acid) has identified enzymes that can act on 2-hydroxyadipate. For instance, it has been proposed that glutaconate CoA-transferase and 2-hydroxyglutaryl-CoA dehydratase from certain bacteria could potentially convert 2-hydroxyadipate to 2-hexenedioate. medchemexpress.comacs.org Whether analogous pathways exist in mammals for the further biotransformation of 2-hydroxyhexanedioic acid remains an area for future research.
Advanced Analytical Characterization and Methodologies
Development of Quantitative Analytical Methods
The quantitative determination of 2-Hydroxyhexanedioic Acid Disodium (B8443419) Salt, often in complex biological matrices, necessitates the development of robust and sensitive analytical methods. Chromatographic and spectrometric techniques form the cornerstone of these analytical strategies.
Chromatographic Techniques for Separation and Detection
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for the separation and quantification of organic acids like 2-hydroxyhexanedioic acid.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization is a critical step to increase the volatility and thermal stability of polar analytes like 2-hydroxyhexanedioic acid. A common approach involves a two-step derivatization: esterification of the carboxyl groups followed by silylation of the hydroxyl group. For instance, carboxyl groups can be converted to butyl esters using 14% BF3/n-butanol, and the hydroxyl group can be subsequently trimethylsilylated with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This process yields derivatives that are amenable to GC separation and subsequent detection by mass spectrometry. The mass spectrum of the derivatized compound provides a unique fragmentation pattern, allowing for confident identification and quantification. In the investigation of inborn errors of metabolism, urinary organic acid profiling by GC-MS is a standard procedure. nih.gov For isomers like 2-hydroxyglutaric acid, which can be challenging to separate from other isomers, modifications to the GC temperature gradient, such as incorporating an isothermal hold, can enhance chromatographic resolution. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative for the analysis of 2-hydroxyhexanedioic acid, often without the need for derivatization. Reversed-phase chromatography using C18 columns is a common approach for separating organic acids. The mobile phase typically consists of an aqueous buffer (e.g., potassium phosphate) with an organic modifier like acetonitrile (B52724) or methanol (B129727), and the pH is adjusted to be acidic to ensure the analytes are in their protonated form. nih.gov Detection can be achieved using a diode array detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer. nih.govnih.gov For instance, a method for the simultaneous determination of 13 organic acids in liquid culture media used an SH1011 column with a 4 mmol/L HClO4 solution as the eluent and UV detection at 210 nm. nih.gov
Spectrometric Approaches for Structural Elucidation and Quantification
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for the structural confirmation and quantitative analysis of 2-Hydroxyhexanedioic Acid Disodium Salt.
Mass Spectrometry (MS): When coupled with chromatography (GC-MS or LC-MS), mass spectrometry provides high sensitivity and selectivity. For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often the method of choice. This technique utilizes multiple reaction monitoring (MRM) to specifically detect the transition of a precursor ion (the molecular ion of the analyte) to a characteristic product ion, minimizing interferences from the sample matrix. nih.gov For example, a sensitive and robust LC-MS/MS method was developed for measuring the related compound, 2-hydroxyglutarate, in human plasma. nih.gov High-resolution mass spectrometry (HRMS) can also be employed to obtain accurate mass measurements, further aiding in the confident identification of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2-hydroxyhexanedioic acid, 1H NMR and 13C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its structure. The acidic protons of the carboxylic acid groups typically appear far downfield in the 1H NMR spectrum (around 10-12 ppm). Protons on the carbon adjacent to the hydroxyl group and the carboxylic acid groups would also have characteristic chemical shifts. While NMR is generally less sensitive than MS for quantitative analysis, it can be used for this purpose, especially with the use of an internal standard for reference. Furthermore, NMR, in conjunction with chiral derivatizing agents, can be used to resolve and quantify enantiomers. nih.gov
Enantiomeric Analysis and Chiral Resolution Techniques
2-Hydroxyhexanedioic acid is a chiral molecule, existing as two enantiomers (mirror images). Distinguishing between these enantiomers is often crucial, as they can have different biological activities. The separation and quantification of these enantiomers can be achieved through chiral chromatography or by derivatization with a chiral agent followed by standard chromatography.
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the separation of acidic chiral compounds like 2-hydroxyadipic acid, anion-exchange type CSPs based on cinchona alkaloids, such as tert-butylcarbamoyl quinidine (B1679956) (QD-AX) and its pseudo-enantiomer, tert-butylcarbamoyl quinine (B1679958) (QN-AX), have been shown to be effective. nih.gov A study reported the successful chiral separation of 2-hydroxyadipic acid using such columns. nih.gov The mobile phase for these separations typically consists of a polar organic solvent like methanol or acetonitrile with acidic and basic additives to control the ionization of the analyte and the selector. chiraltech.com
Indirect Chiral Resolution: An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) chromatographic column. For 2-hydroxy acids, derivatization of the hydroxyl group is a common strategy. For example, enantiomers of 2-hydroxyglutarate have been successfully resolved by NMR after derivatization with diacetyl-L-tartaric anhydride (B1165640) (DATAN). nih.gov This approach creates diastereomeric esters that exhibit distinct signals in the NMR spectrum, allowing for their quantification. nih.gov
| Parameter | Chiral HPLC (Direct) | Derivatization followed by Chromatography (Indirect) |
| Principle | Differential interaction with a chiral stationary phase. | Conversion to diastereomers which are then separated on an achiral stationary phase. |
| Stationary Phase | Chiral (e.g., Chiralpak QD-AX) | Achiral (e.g., C18) |
| Advantage | Fewer sample preparation steps. | Can use standard, less expensive columns. |
| Consideration | Requires specialized and often expensive chiral columns. | Requires a suitable chiral derivatizing agent and an additional reaction step. |
Application of this compound as an Analytical Standard
This compound is available as a certified reference material (CRM) or analytical standard. sigmaaldrich.com In this capacity, it serves several critical functions in analytical chemistry:
Identity Confirmation: By comparing the retention time and mass spectrum of a peak in a sample to that of the analytical standard, the identity of 2-hydroxyhexanedioic acid in the sample can be confirmed.
Quantitative Calibration: A series of solutions with known concentrations of the analytical standard are prepared and analyzed to create a calibration curve. This curve plots the instrumental response versus the concentration. The concentration of the analyte in an unknown sample can then be determined by interpolating its instrumental response on this curve.
Method Validation: The analytical standard is used to assess the performance of an analytical method, including parameters like accuracy, precision, linearity, and recovery.
Internal Standard: In some applications, a stable isotope-labeled version of 2-hydroxyhexanedioic acid could be used as an ideal internal standard. An internal standard is a compound added to the sample at a known concentration to correct for variations in sample preparation and instrument response. While the disodium salt itself is typically used as an external standard, its isotopically labeled counterpart would be an excellent internal standard.
The quality of the analytical standard is crucial for obtaining accurate and reliable results. Certified reference materials are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025, ensuring their traceability and uncertainty. sigmaaldrich.com
Method Validation and Reproducibility in Complex Matrices
For the analysis of this compound in complex matrices such as urine or plasma, it is essential to validate the analytical method to ensure its reliability. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Accuracy: The closeness of the measured value to the true value. It is often assessed by spike and recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the added analyte that is measured is calculated.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., intra-day and inter-day precision).
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present in the sample matrix.
Recovery: The efficiency of the extraction procedure in recovering the analyte from the sample matrix.
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
The following table shows representative validation data for the analysis of organic acids using HPLC, which would be similar to what would be expected for a validated method for 2-hydroxyhexanedioic acid.
| Validation Parameter | Typical Performance for Organic Acid Analysis nih.gov |
| Linearity (r²) | > 0.999 |
| LOD | 0.05 - 10.63 µg/mL |
| LOQ | 0.10 - 19.53 µg/mL |
| Recovery | 91.9% - 102.0% |
| Precision (RSD) | < 2.94% |
For complex biological matrices like urine and plasma, sample preparation is a critical step to remove interferences and concentrate the analyte. nih.gov Common techniques include protein precipitation with organic solvents (e.g., acetonitrile) for plasma samples, and liquid-liquid extraction or solid-phase extraction (SPE) for both urine and plasma. nih.govnih.gov The choice of sample preparation method depends on the analyte's properties and the analytical technique being used. The reproducibility of the entire analytical method, including sample preparation, is crucial for obtaining reliable results in clinical and research settings.
Chemical Reactivity and Derivatization Studies
Functional Group Transformations
The hydroxyl and carboxylate groups of 2-hydroxyhexanedioic acid disodium (B8443419) salt can undergo a range of transformations, allowing for the synthesis of a diverse array of derivatives. The alpha-hydroxyl group can be oxidized to a ketone, forming 2-oxohexanedioic acid. Conversely, the carboxyl groups can be reduced to alcohols, yielding a triol. Furthermore, the hydroxyl group can be converted to other functionalities, such as halides or ethers, through standard organic transformations, expanding the synthetic utility of the molecule.
Role as a Building Block in Complex Molecule Synthesis
The trifunctional nature of 2-hydroxyhexanedioic acid makes it an interesting building block for the synthesis of more complex molecules. Its linear six-carbon backbone provides a scaffold for the introduction of various functionalities at specific positions.
The carboxylate groups of 2-hydroxyhexanedioic acid disodium salt can readily undergo esterification and amidation reactions.
Esterification: In the presence of an acid catalyst, the disodium salt can be converted to its corresponding diacid, which can then react with a wide range of alcohols to form diesters. The reaction conditions, such as temperature and catalyst, can be optimized to achieve high yields. For instance, the reaction with simple alcohols like methanol (B129727) or ethanol proceeds efficiently. The formation of by-products from the esterification between 2-hydroxyadipic acid and other carboxylic acids, such as propionic acid, has also been noted in certain catalytic processes. d-nb.info The general mechanism for Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol.
Amidation: Similarly, the carboxyl groups can be activated to form amides. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents. The resulting amides can be primary, secondary, or tertiary, depending on the amine used. These reactions are fundamental in the synthesis of polyamides and other nitrogen-containing compounds.
A representative table of potential ester and amide derivatives is provided below:
| Reactant (Alcohol/Amine) | Product |
| Methanol | Dimethyl 2-hydroxyhexanedioate |
| Ethanol | Diethyl 2-hydroxyhexanedioate |
| Ammonia | 2-Hydroxyhexanediamide |
| Ethylamine | N,N'-Diethyl-2-hydroxyhexanediamide |
The presence of two carboxylate groups and one hydroxyl group makes this compound a suitable monomer for the synthesis of various polymers, particularly polyesters and polyamides.
Polyesters: Polycondensation of 2-hydroxyhexanedioic acid with diols can lead to the formation of polyesters. The hydroxyl group on the monomer can also participate in the polymerization, potentially leading to branched or cross-linked polymers. The properties of the resulting polyesters, such as their melting point, solubility, and biodegradability, can be tailored by the choice of the diol comonomer.
Polyamides: Similarly, polyamides can be synthesized by reacting 2-hydroxyhexanedioic acid with diamines. The resulting polymers would possess both amide and hydroxyl functionalities, which could be further modified to impart specific properties.
While direct polymerization studies on this compound are not extensively reported, related compounds highlight its potential. For instance, the use of 2-hydroxy-2-sulfinatoacetic acid disodium salt as a redox initiator in emulsion polymerization suggests the compatibility of such alpha-hydroxy acid salts in polymerization processes. google.com
Stereochemical Control in Reactions Involving the Alpha-Hydroxyl Group
The carbon atom bearing the hydroxyl group in 2-hydroxyhexanedioic acid is a stereocenter. This allows for the existence of (R)- and (S)-enantiomers. The stereochemistry of this center can have a significant impact on the properties of the resulting molecules, particularly in biological applications.
Achieving stereochemical control in reactions involving the alpha-hydroxyl group is a key aspect of its synthetic utility. Stereoselective synthesis of either the (R)- or (S)-enantiomer of 2-hydroxyhexanedioic acid can be achieved through various asymmetric synthesis strategies. Furthermore, reactions involving the chiral center, if not carefully controlled, can lead to racemization or the formation of diastereomers. The development of stereospecific reactions is crucial for the synthesis of enantiomerically pure derivatives.
Reaction Kinetics and Mechanisms
The kinetics and mechanisms of reactions involving this compound are influenced by several factors, including the nature of the reactants, the catalyst used, and the reaction conditions.
For esterification reactions following the Fischer mechanism, the rate is typically dependent on the concentration of the carboxylic acid, the alcohol, and the acid catalyst. The reaction proceeds through a tetrahedral intermediate, and the rate-determining step can vary depending on the specific substrates and conditions.
The kinetics of oxidation of the alpha-hydroxyl group would depend on the oxidizing agent employed. Mechanistically, these reactions often involve the formation of an intermediate ester with the oxidant, followed by an elimination step.
Understanding the reaction kinetics and mechanisms is essential for optimizing reaction conditions to achieve high yields and selectivity for desired products.
Theoretical and Computational Chemistry Studies
Molecular Docking and Ligand-Enzyme Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-hydroxyhexanedioic acid disodium (B8443419) salt, this would typically involve modeling its interaction with a biological target, such as an enzyme.
Detailed research in this area would involve:
Target Identification: The first step would be to identify a relevant protein target. For a dicarboxylic acid, this could be a dehydrogenase, a transporter protein, or an enzyme involved in a metabolic pathway where it might act as a substrate or inhibitor.
Binding Site Prediction: Once a target is identified, the binding site (the pocket or groove on the protein surface where the ligand fits) is characterized.
Docking Simulation: Using specialized software, the 2-hydroxyhexanedioic acid molecule would be placed in various orientations and conformations within the binding site. A scoring function is then used to estimate the binding affinity for each pose, predicting the most stable binding mode.
These simulations could reveal key interactions, such as hydrogen bonds between the hydroxyl and carboxylate groups of the ligand and amino acid residues in the enzyme, as well as hydrophobic interactions. Such studies are fundamental in rational drug design and in understanding the biological roles of metabolites.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly used for this purpose.
For 2-hydroxyhexanedioic acid disodium salt, these calculations can provide insights into:
Molecular Orbitals: Understanding the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) helps in predicting the sites of electrophilic and nucleophilic attack.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can identify the positive and negative regions of the molecule, indicating how it will interact with other molecules.
Reaction Mechanisms: Quantum calculations can be used to model the transition states of chemical reactions, helping to elucidate reaction pathways and calculate activation energies.
Conformational Analysis and Molecular Dynamics Simulations
The flexible nature of the six-carbon backbone of 2-hydroxyhexanedioic acid means it can adopt numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms.
Molecular dynamics (MD) simulations are a powerful tool for this purpose. nih.gov An MD simulation calculates the motion of every atom in the molecule (and the surrounding solvent) over time, based on a force field that describes the interatomic forces. nih.gov For this compound in an aqueous environment, MD simulations could:
Explore the conformational landscape and determine the relative populations of different conformers. nih.gov
Analyze the hydration shell around the molecule and the interactions of the sodium ions with the carboxylate groups.
Simulate the behavior of the molecule at different temperatures and pressures.
The results of such simulations are crucial for understanding how the molecule behaves in solution and how its shape influences its interactions with biological targets. rsc.org
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. nih.gov
NMR Spectroscopy: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. These predictions are valuable for interpreting experimental spectra and confirming the structure of the molecule.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational calculations can predict the frequencies and intensities of these modes, aiding in the analysis of experimental vibrational spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum.
These predicted spectra can serve as a reference for the identification and characterization of this compound in various samples.
Development of Predictive Models for Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. nih.govmdpi.com
To develop a QSAR model for compounds related to this compound, the following steps would be taken:
A dataset of similar molecules with known activities (e.g., enzyme inhibition constants) would be compiled.
For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., size, shape, electronic properties) would be calculated.
Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the activity. nih.gov
Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.
Computed Properties of the Parent Acid
While specific computational studies on the disodium salt are limited, data for the parent acid, 2-hydroxyhexanedioic acid, is available and provides a basis for understanding the core molecule.
Table 1: Computed Properties for 2-Hydroxyhexanedioic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀O₅ | PubChem nih.gov |
| Molecular Weight | 162.14 g/mol | PubChem nih.gov |
| XLogP3 | -0.6 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |
| Rotatable Bond Count | 5 | PubChem nih.gov |
| Exact Mass | 162.05282342 Da | PubChem nih.gov |
| Topological Polar Surface Area | 94.8 Ų | PubChem nih.gov |
| Heavy Atom Count | 11 | PubChem nih.gov |
This data is for the acid form of the compound.
Compound Names Mentioned
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| (2R)-2-hydroxyhexanedioic acid |
| (2S)-hydroxyadipic acid |
| Adipic acid |
Non Biomedical Industrial and Material Science Applications
Utilization as an Intermediate in Fine Chemical Synthesis
While extensive research has focused on the biochemical pathways involving its parent acid, 2-hydroxyadipic acid, the disodium (B8443419) salt is also a valuable precursor in the synthesis of various specialty chemicals. Its bifunctional nature, with both hydroxyl and carboxylate groups, allows it to be a versatile starting material for a range of chemical transformations.
Recent research has highlighted the production of 2-hydroxyadipic acid as an intermediate in the conversion of bio-based 2,5-furandicarboxylic acid (FDCA) to adipic acid. nih.gov This positions 2-hydroxyhexanedioic acid and its salt as a potential green intermediate in the production of this major industrial chemical. The hydroxyl group can be targeted for further reactions, such as oxidation to a ketone or reduction, while the carboxylate groups can be converted to esters, amides, or other derivatives, leading to a diverse array of fine chemicals. The synthesis of adipic acid, a key monomer for nylon production, from renewable resources is a significant area of research, and pathways involving 2-hydroxyadipic acid are being actively explored. nih.gov
The general reactivity of dicarboxylic acids allows for their conversion into a wide range of compounds, including polyesters and polyamides, which are fundamental in the polymer industry. researchgate.net The presence of a hydroxyl group in 2-hydroxyhexanedioic acid offers an additional site for chemical modification, expanding its potential as an intermediate.
Interactive Table: Potential Chemical Transformations of 2-Hydroxyhexanedioic Acid Disodium Salt
| Functional Group | Potential Reactions | Resulting Compound Class | Potential Industrial Relevance |
| Hydroxyl | Oxidation | Keto-adipic acid derivatives | Precursors for other chemicals |
| Esterification | Ester derivatives | Solvents, plasticizers | |
| Etherification | Ether derivatives | Specialty chemicals | |
| Carboxylate | Esterification | Diesters | Plasticizers, lubricants |
| Amidation | Polyamides | Engineering plastics | |
| Reduction | Diols | Monomers for polyurethanes |
Applications in Polymer Science and Biodegradable Materials
The demand for biodegradable polymers derived from renewable resources is a major driver for the investigation of new monomers. researchgate.netmdpi.com Dicarboxylic acids and their derivatives are key building blocks for the synthesis of polyesters, a major class of biodegradable plastics. nih.govnih.gov The inclusion of a hydroxyl group in the monomer structure, as is the case with 2-hydroxyhexanedioic acid, can introduce specific properties to the resulting polymer, such as altered biodegradability, hydrophilicity, and sites for further chemical modification.
While specific patents detailing the use of this compound in polymer synthesis are not widely reported, the general principles of polyester (B1180765) chemistry strongly suggest its potential. The reaction of a dicarboxylic acid with a diol is a fundamental method for producing polyesters. researchgate.netnih.gov 2-Hydroxyhexanedioic acid can act as both the dicarboxylic acid and, through its hydroxyl group, a co-monomer, potentially leading to the formation of branched or cross-linked polyesters with unique properties.
The synthesis of polyesters from dicarboxylic acids and diols is a well-established industrial process. mdpi.comnih.gov The use of bio-based monomers is a growing trend in this field. mdpi.com Research into the synthesis of polyesters from various dicarboxylic acids, including adipic acid, and diols highlights the versatility of this class of compounds in creating materials with a wide range of properties. mdpi.comnih.gov The introduction of a hydroxyl group, as in 2-hydroxyhexanedioic acid, can enhance the functionality of the resulting polyester, making it suitable for specialized applications.
Role in Chemical Processes Beyond Life Sciences
The chelating properties of carboxylic acids and their salts are well-documented. These compounds can sequester metal ions, which is beneficial in various industrial processes such as water treatment, cleaning, and descaling. While specific studies on this compound as a chelating agent are not abundant in public literature, its structure, containing two carboxylate groups, suggests it would exhibit chelating behavior. The sodium salt of malic acid, a similar hydroxy-dicarboxylic acid, is known to act as a chelating agent. cymitquimica.com
In industrial settings, the accumulation of scale, often composed of calcium and magnesium salts, can be a significant problem in equipment like boilers and pipelines. Chelating agents are used to dissolve these scales by forming soluble complexes with the metal ions. The potential of dicarboxylic acid salts to act as task-specific ionic liquids for applications like flue gas desulfurization is also an emerging area of research. rsc.org
pH Regulation in Industrial Processes
The control of pH is critical in a vast array of industrial processes, from chemical manufacturing to food production. pwtag.org The sodium salts of carboxylic acids are commonly used as buffering agents to maintain a stable pH. cymitquimica.com this compound, being the salt of a weak dicarboxylic acid, can function as a buffer, helping to resist changes in pH in aqueous solutions.
The buffering capacity is a key property of solutions containing a weak acid and its conjugate base. In the case of this compound, the equilibrium between the di-anion, the mono-protonated species, and the fully protonated acid allows it to neutralize both added acids and bases, thereby stabilizing the pH of the system. The specific pH range over which it is an effective buffer would depend on the pKa values of its parent acid. While the primary application of many pH correctants in industry revolves around common acids and bases, specialty applications may benefit from the unique properties of compounds like this compound. pwtag.org
Emerging Research Frontiers and Future Directions
Novel Synthetic Routes and Green Chemistry Approaches
The development of sustainable and environmentally friendly methods for chemical production is a cornerstone of modern industrial chemistry. For 2-Hydroxyhexanedioic Acid Disodium (B8443419) Salt, research is moving away from traditional chemical synthesis towards biocatalytic and metabolic engineering approaches. These methods often utilize renewable feedstocks, operate under milder conditions, and can offer high selectivity, aligning with the principles of green chemistry.
A significant breakthrough in this area is the metabolic engineering of microorganisms to produce 2-hydroxyadipate. A recent study has successfully engineered Escherichia coli to synthesize 2-hydroxyadipate from glucose, a renewable resource. nih.govacs.org This represents the first instance of microbial synthesis of this compound from glucose. acs.org The researchers constructed a biosynthesis pathway in E. coli and, through strategies such as enhancing precursor synthesis and regulating cofactors, achieved a production titer of 7.11 g/L in a 5 L bioreactor. nih.gov Further optimization, guided by transcriptome analysis, increased the production to 11.1 g/L. nih.govacs.org This work not only demonstrates a viable green synthetic route but also underscores the potential for large-scale, bio-based production.
The enzymatic synthesis of related chiral α-hydroxy acids has also been explored, utilizing enzymes like L-lactate dehydrogenase. nih.gov Such biocatalytic routes offer high enantioselectivity, which is crucial for applications where a specific stereoisomer is required. Future research is likely to focus on discovering and engineering more efficient enzymes and microbial strains to improve yields, reduce production costs, and expand the range of viable renewable feedstocks.
Table 1: Metabolic Engineering of E. coli for 2-Hydroxyadipate Production
| Strain/Condition | Key Optimization Strategy | Titer of 2-Hydroxyadipate (g/L) |
| Engineered E. coli | Initial pathway construction | Not specified |
| Further engineered E. coli | Enhancement of precursor synthesis and cofactor regulation | 7.11 |
| Optimized E. coli | Transcriptome analysis-guided optimization and fed-batch fermentation | 11.1 |
Data sourced from a 2023 study on the biosynthesis of 2-hydroxyadipate. nih.govacs.org
Advanced Spectroscopic Characterization Techniques
As with any chemical compound, detailed structural and property characterization is essential for its application and quality control. For 2-Hydroxyhexanedioic Acid Disodium Salt, advanced spectroscopic techniques are being employed to provide a comprehensive understanding of its molecular structure and behavior.
The Human Metabolome Database (HMDB) provides predicted and experimental spectral data for 2-hydroxyadipic acid, which serves as a valuable reference. hmdb.ca This includes predicted 1H NMR and 13C NMR spectra, as well as mass spectrometry data. For instance, predicted collision cross section (CCS) values for various adducts in mass spectrometry have been calculated, which can aid in the compound's identification in complex mixtures. uni.lu
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. Recent research on other 2-hydroxy acids has demonstrated methods for resolving enantiomers using NMR by derivatizing the hydroxyl group to form diastereomers, which can then be distinguished and quantified without chromatographic separation. nih.gov This approach could be highly valuable for studying the stereochemistry of 2-hydroxyhexanedioic acid synthesis and metabolism.
Future research will likely involve the application of more sophisticated 2D NMR techniques (like COSY, HSQC, and HMBC) to fully elucidate the structure and conformation of the molecule and its complexes. Furthermore, techniques like Raman spectroscopy could provide insights into the vibrational modes of the molecule, both in solid-state and in solution.
Table 2: Predicted Spectroscopic Data for 2-Hydroxyhexanedioic Acid
| Technique | Data Type | Predicted Values |
| Mass Spectrometry | Predicted Collision Cross Section (Ų) | [M+H]+: 132.9, [M+Na]+: 138.5, [M-H]-: 129.0 |
| 1H NMR | Predicted Chemical Shifts (ppm) | Not explicitly detailed in search results |
| 13C NMR | Predicted Chemical Shifts (ppm) | Not explicitly detailed in search results |
Data sourced from public chemical databases. uni.lu
Investigation of its Role in Non-Human Biological Systems
While the role of 2-hydroxyadipic acid in human metabolism, particularly in relation to certain genetic disorders, is recognized, its function and metabolic pathways in non-human biological systems are an emerging area of research. hmdb.ca Understanding its role in microorganisms and plants could unlock new biotechnological applications.
The aforementioned metabolic engineering of E. coli to produce 2-hydroxyadipate is a prime example of introducing and studying a metabolic pathway for this compound in a non-human organism. nih.govacs.org This research not only establishes a production method but also provides insights into how the compound is transported and tolerated by the bacterium. The study identified a transporter, YfdV, that facilitates the efflux of 2-hydroxyadipate, suggesting a mechanism by which the organism handles this non-native metabolite. acs.org
In the realm of plant science, while specific research on 2-hydroxyhexanedioic acid is limited, there is a broader interest in the roles of various 2-hydroxy acids (2HA) in plant metabolism. nih.govnih.gov These compounds are involved in fundamental pathways such as photorespiration, the tricarboxylic acid (TCA) cycle, and amino acid catabolism. nih.govnih.gov Future investigations could explore whether 2-hydroxyhexanedioic acid or its precursors are naturally present in any plant species or if pathways for its production could be engineered into plants, potentially for the in-planta synthesis of valuable chemicals. For example, metabolic engineering has been used to increase the production of other hydroxy fatty acids in plant seeds. nih.gov
Exploration of New Industrial Applications
The potential industrial applications of this compound are largely tied to its structure as a C6 dicarboxylic acid with an additional functional group. A key area of exploration is its use as a bio-based monomer for polymer synthesis.
Adipic acid, the non-hydroxylated counterpart of 2-hydroxyadipic acid, is a major industrial chemical used in the production of nylon-6,6. nih.govresearchgate.net The biosynthesis of 2-hydroxyadipate is being investigated as a potential intermediate step in the production of bio-adipic acid. nih.govresearchgate.net If an efficient and economical method for the dehydroxylation of 2-hydroxyadipic acid can be developed, it would open up a significant market for the compound as a precursor to a major commodity polymer.
The presence of the hydroxyl group also offers opportunities for creating polymers with modified properties compared to those derived from adipic acid alone. This functional group can serve as a site for further chemical modification, potentially leading to polyesters, polyamides, and polyurethanes with enhanced hydrophilicity, biodegradability, or cross-linking capabilities. Dicarboxylic acids, in general, are versatile building blocks for a wide range of products including plasticizers, lubricants, adhesives, and fragrances. nih.gov The unique functionality of 2-hydroxyhexanedioic acid could lead to novel applications in these areas.
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is accelerating research and development in many areas of chemistry and biotechnology, and the study of this compound is no exception.
The metabolic engineering of E. coli for 2-hydroxyadipate production provides a clear example of this integration. nih.gov Transcriptome analysis, a computational method for analyzing the complete set of RNA transcripts in a cell, was used to identify potential genetic targets for optimizing the production pathway. nih.govacs.org This in silico analysis guided the subsequent experimental work, leading to a significant increase in the final product titer. nih.govacs.org
Quantum chemical methods, such as Density Functional Theory (DFT), are being used to study the properties of other dicarboxylic acids. These computational studies can predict geometric and kinetic parameters, dimerization energies, and the effects of substituents on the molecules' properties. sci-hub.se Similar computational approaches can be applied to 2-hydroxyhexanedioic acid to predict its reactivity, spectroscopic properties, and interactions with enzymes or catalysts. This can help in designing more efficient synthetic processes and in understanding its behavior in biological and industrial systems. The integration of such computational predictions with experimental validation will be a powerful tool in unlocking the full potential of this emerging platform chemical.
Q & A
Q. What are the recommended methods for synthesizing 2-Hydroxyhexanedioic Acid Disodium Salt in laboratory settings?
The compound is typically synthesized via neutralization of 2-hydroxyhexanedioic acid with sodium hydroxide under controlled pH (7.5–8.5) to ensure complete salt formation. Reaction progress is monitored by pH titration and FTIR spectroscopy to confirm carboxylate group conversion. Post-synthesis purification involves recrystallization from aqueous ethanol to remove unreacted reagents .
Q. Which analytical techniques are most effective for assessing the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is preferred for quantifying organic impurities. Nuclear magnetic resonance (¹H/¹³C NMR) validates structural integrity, while inductively coupled plasma mass spectrometry (ICP-MS) detects trace metal contaminants. Purity thresholds ≥98% are standard for research-grade material .
Q. How should researchers handle hygroscopicity and ensure compound stability during storage?
Store the salt in airtight containers with desiccant packs (e.g., silica gel) at 4°C and ≤30% relative humidity. Pre-dry containers under vacuum (40–50°C) before storage. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict long-term degradation trends .
Advanced Research Questions
Q. How can this compound be utilized in enzymatic studies involving Krebs cycle intermediates?
The compound acts as a competitive inhibitor of α-ketoglutarate dehydrogenase in mitochondrial assays. Experimental protocols include:
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
Discrepancies often arise from differences in ionic strength or temperature. To standardize measurements:
Q. How does the compound interact with divalent cations (e.g., Ca²⁺, Mg²⁺) in chelation studies?
Design experiments using isothermal titration calorimetry (ITC) to measure binding constants (Kd). Prepare 10 mM Tris buffer (pH 8.0) with 1 mM EDTA to eliminate background interference. For spectroscopic analysis, track UV-Vis absorbance shifts (200–300 nm) upon cation addition .
Methodological Considerations
Q. What precautions are critical when handling this compound in vitro?
Q. How to optimize experimental protocols for studying pH-dependent stability?
Conduct accelerated degradation studies across a pH range (3–10) using:
- 0.1 M phosphate/citrate buffers.
- HPLC-PDA to quantify degradation products (e.g., lactone formation at acidic pH).
- Arrhenius modeling to extrapolate shelf-life at ambient conditions .
Data Interpretation
Q. How to distinguish between salt hydrolysis and thermal degradation in stability studies?
Q. What statistical approaches are recommended for analyzing dose-response data in inhibition assays?
Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Calculate IC₅₀ values with 95% confidence intervals via bootstrapping (n ≥ 3 replicates). Validate model assumptions with residual plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
